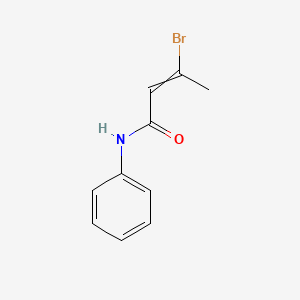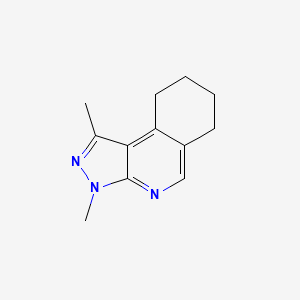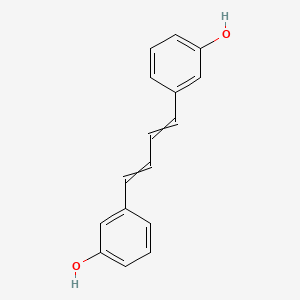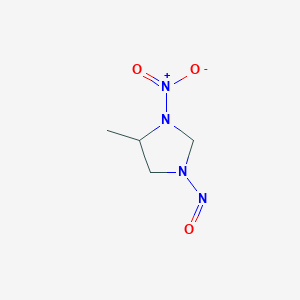![molecular formula C18H23N3 B14365315 1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-60-3](/img/structure/B14365315.png)
1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Métodos De Preparación
The synthesis of 1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Análisis De Reacciones Químicas
1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride in ethanol solution.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides .
Aplicaciones Científicas De Investigación
1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. It acts as an antagonist to muscarinic receptors, particularly muscarinic receptor 4 (M4) . This interaction inhibits the receptor’s activity, which can have therapeutic effects in neurological conditions. The compound’s structure allows it to fit into the receptor’s binding site, blocking the normal action of acetylcholine .
Comparación Con Compuestos Similares
1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared to other similar compounds, such as:
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound also targets muscarinic receptors but has a pyrazine ring instead of a pyridine ring.
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: This compound is a dopamine reuptake inhibitor and has different pharmacological properties.
The uniqueness of this compound lies in its specific interaction with muscarinic receptor 4 (M4), making it a valuable compound for research in neurological diseases .
Propiedades
Número CAS |
90125-60-3 |
|---|---|
Fórmula molecular |
C18H23N3 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-benzyl-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H23N3/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-9-18-8-4-5-10-19-18/h1-8,10H,9,11-16H2 |
Clave InChI |
ALFQBSNMEKECKA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)

![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)

![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)

![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)



![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
